Fmoc-5-methoxy-L-tryptophan
Overview
Description
Fmoc-5-methoxy-L-tryptophan is a derivative of the amino acid tryptophan, modified with a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group and a methoxy group at the 5-position of the indole ring. This compound is primarily used in peptide synthesis, particularly in the solid-phase synthesis of peptides, due to its stability and ease of removal under mild conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-5-methoxy-L-tryptophan typically involves the protection of the amino group of 5-methoxy-L-tryptophan with the Fmoc group. This can be achieved by reacting 5-methoxy-L-tryptophan with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in a solvent like dioxane . The reaction proceeds under mild conditions, usually at room temperature, to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that facilitate the repetitive cycles of Fmoc protection and deprotection, ensuring high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Fmoc-5-methoxy-L-tryptophan undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine in a solvent like N,N-dimethylformamide (DMF).
Common Reagents and Conditions
Deprotection: 20% piperidine in DMF is commonly used for Fmoc deprotection.
Coupling: DIC and HOBt in DMF are typical reagents for peptide bond formation.
Major Products Formed
The major products formed from these reactions include deprotected 5-methoxy-L-tryptophan and various peptides incorporating 5-methoxy-L-tryptophan residues .
Scientific Research Applications
Chemistry
Fmoc-5-methoxy-L-tryptophan is widely used in the synthesis of peptides and proteins, particularly in solid-phase peptide synthesis (SPPS). Its stability and ease of removal make it an ideal protecting group for the amino group of tryptophan .
Biology and Medicine
In biological research, this compound is used to study protein-protein interactions, enzyme-substrate interactions, and the structural properties of peptides and proteins . It is also employed in the development of peptide-based therapeutics and diagnostics .
Industry
In the pharmaceutical industry, this compound is used in the production of peptide drugs and other bioactive peptides . Its use in SPPS allows for the efficient and scalable synthesis of complex peptides .
Mechanism of Action
The primary mechanism of action of Fmoc-5-methoxy-L-tryptophan involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the coupling reactions, preventing unwanted side reactions. Upon completion of the peptide synthesis, the Fmoc group is removed under basic conditions, revealing the free amino group for further reactions or biological activity .
Comparison with Similar Compounds
Similar Compounds
Fmoc-L-tryptophan: Similar to Fmoc-5-methoxy-L-tryptophan but lacks the methoxy group at the 5-position.
Boc-5-methoxy-L-tryptophan: Uses tert-butyloxycarbonyl (Boc) as the protecting group instead of Fmoc.
Cbz-5-methoxy-L-tryptophan: Uses carbobenzoxy (Cbz) as the protecting group.
Uniqueness
This compound is unique due to the presence of the methoxy group at the 5-position, which can influence the electronic properties and reactivity of the indole ring. Additionally, the Fmoc group provides a balance of stability and ease of removal, making it highly suitable for SPPS .
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(5-methoxy-1H-indol-3-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O5/c1-33-17-10-11-24-22(13-17)16(14-28-24)12-25(26(30)31)29-27(32)34-15-23-20-8-4-2-6-18(20)19-7-3-5-9-21(19)23/h2-11,13-14,23,25,28H,12,15H2,1H3,(H,29,32)(H,30,31)/t25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOSXXKTXEHICBG-VWLOTQADSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)NC=C2C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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